molecular formula C53H85ClN2O6 B1662699 3,3'-Dioctadecyloxacarbocyanine perchlorate CAS No. 34215-57-1

3,3'-Dioctadecyloxacarbocyanine perchlorate

Cat. No.: B1662699
CAS No.: 34215-57-1
M. Wt: 881.7 g/mol
InChI Key: GFZPJHFJZGRWMQ-UHFFFAOYSA-M
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Description

3,3’-Dioctadecyloxacarbocyanine perchlorate, commonly known as 3,3'-Dioctadecyloxacarbocyanine perchlorate, is a green fluorescent, lipophilic carbocyanine dye. It is widely used as a lipophilic tracer due to its high fluorescence and photostability when incorporated into membranes. The dye is weakly fluorescent in water but becomes highly fluorescent in lipid environments, making it an ideal tool for studying cell membranes and lipid interactions .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3,3’-Dioctadecyloxacarbocyanine perchlorate is weakly fluorescent in water, but highly fluorescent and quite photostable when incorporated into membranes . It has an extremely high extinction coefficient and short excited-state lifetimes (~1 nanosecond) in lipid environments . Once applied to cells, the dye diffuses laterally within the plasma membrane .

Cellular Effects

The 3,3’-Dioctadecyloxacarbocyanine perchlorate dye is used to label cells, organelles, liposomes, viruses, and lipoproteins . It is a fluorescent marker for living cells in culture .

Molecular Mechanism

The molecular mechanism of 3,3’-Dioctadecyloxacarbocyanine perchlorate involves its incorporation into membranes, where it becomes highly fluorescent and quite photostable . The dye diffuses laterally within the plasma membrane .

Temporal Effects in Laboratory Settings

Over time, 3,3’-Dioctadecyloxacarbocyanine perchlorate remains quite photostable when incorporated into membranes . It is recommended to prepare stock solutions of lipophilic tracers in dimethyl formamide (DMF), dimethylsulfoxide (DMSO), or ethanol at 1 to 2.5 mg/mL .

Transport and Distribution

3,3’-Dioctadecyloxacarbocyanine perchlorate is transported and distributed within cells and tissues by diffusing laterally within the plasma membrane once applied to cells .

Subcellular Localization

The subcellular localization of 3,3’-Dioctadecyloxacarbocyanine perchlorate is within the plasma membrane of cells . It is used to image cellular plasma membranes .

Preparation Methods

The synthesis of 3,3’-Dioctadecyloxacarbocyanine perchlorate involves the reaction of octadecylamine with a carbocyanine precursor under specific conditions. The reaction typically requires a solvent such as dimethyl formamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity dye .

For industrial production, the process is scaled up with careful control of reaction parameters to maintain consistency and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

3,3’-Dioctadecyloxacarbocyanine perchlorate primarily undergoes photophysical reactions due to its fluorescent nature. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. it can interact with various lipid molecules and proteins within cell membranes, leading to changes in its fluorescence properties .

Common reagents used in its preparation include octadecylamine and carbocyanine precursors. The major product formed is the highly fluorescent 3,3’-Dioctadecyloxacarbocyanine perchlorate, which is used in various biological and chemical applications .

Properties

CAS No.

34215-57-1

Molecular Formula

C53H85ClN2O6

Molecular Weight

881.7 g/mol

IUPAC Name

(2Z)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate

InChI

InChI=1S/C53H85N2O2.ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-54-48-40-33-35-42-50(48)56-52(54)44-39-45-53-55(49-41-34-36-43-51(49)57-53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1(3,4)5/h33-36,39-45H,3-32,37-38,46-47H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

GFZPJHFJZGRWMQ-UHFFFAOYSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O

SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O

Pictograms

Irritant

Synonyms

3,3'-dioctadecyloxacarbocyanine
3,3'-dioctadecyloxacarbocyanine perchlorate
diO-3,3'
DIOC18 compound

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Dioctadecyloxacarbocyanine perchlorate
Reactant of Route 2
3,3'-Dioctadecyloxacarbocyanine perchlorate
Reactant of Route 3
3,3'-Dioctadecyloxacarbocyanine perchlorate
Reactant of Route 4
3,3'-Dioctadecyloxacarbocyanine perchlorate
Reactant of Route 5
3,3'-Dioctadecyloxacarbocyanine perchlorate
Reactant of Route 6
3,3'-Dioctadecyloxacarbocyanine perchlorate

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